Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Description
Properties
Molecular Formula |
C9H16N2S |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H16N2S/c1-7-8(12-6-10-7)5-11-9(2,3)4/h6,11H,5H2,1-4H3 |
InChI Key |
DUYATUOYBQHMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of tert-butylamine with a thiazole derivative. One common method is the reductive amination of 4-methyl-1,3-thiazole-5-carbaldehyde with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Analogs with Thiazole Modifications
N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine
- Structure : Differs by a phenyl substituent at the 2-position of the thiazole and an N-methyl group instead of tert-butyl.
- Molecular Weight : 218.318 g/mol (vs. ~215.34 g/mol for the target compound).
- The absence of a tert-butyl group may lower metabolic stability compared to the target compound .
5-Methyl-1,3-thiazol-2-amine
- Structure: Lacks the tert-butylaminomethyl group; features a methyl group at the 5-position and an amine at the 2-position.
- Pharmacological Relevance : Used as a precursor in synthesizing anti-inflammatory agents (e.g., meloxicam impurities). The simpler structure may limit its binding affinity compared to the target compound’s extended substituent .
3-Methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one
- Structure: Incorporates two 4-methylthiazole groups on a piperidinone ring.
- The target compound’s single thiazole with a flexible tert-butyl chain may offer more selective binding .
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Substitutes a tert-butylphenyl group on a thiadiazole ring instead of a thiazole.
- Functional Impact : Thiadiazoles are more electron-deficient than thiazoles, altering reactivity. The tert-butylphenyl group enhances hydrophobicity, similar to the target compound’s tert-butyl group, but the thiadiazole core may confer distinct electronic properties .
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
- Structure : Combines tert-butyl and triazole groups on a thiazole ring.
- Activity : Triazole-thiazole hybrids exhibit anticancer activity. The triazole group introduces hydrogen-bonding capability, contrasting with the target compound’s amine group, which may prioritize basicity over H-bonding .
Solubility and Bioavailability
- The tert-butyl group in the target compound may improve lipid solubility compared to smaller alkyl chains (e.g., methyl or ethyl in ). However, excessive hydrophobicity could limit aqueous solubility, necessitating salt forms (e.g., hydrochloride in ) .
Pharmacological Potential
- CNS Applications : Thiazole derivatives like MPEP () show anxiolytic effects via mGlu5 receptor antagonism. The target compound’s tert-butyl group may enhance blood-brain barrier penetration, positioning it as a candidate for neuroactive drug development .
Biological Activity
Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a compound characterized by the presence of a thiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is CHNS, with a molecular weight of approximately 184.30 g/mol. The thiazole ring contributes significantly to its biological properties due to its ability to interact with various biological targets.
Antimicrobial Properties
Compounds containing thiazole rings, including this compound, have demonstrated notable antimicrobial activity against various bacterial and fungal strains. Studies indicate that these compounds can inhibit the growth of pathogens, making them potential candidates for developing new antimicrobial agents.
Anticancer Effects
Research has shown that thiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. Specifically, this compound has been linked to:
- Cell Cycle Arrest : It can disrupt the cell cycle in cancer cells, particularly affecting the G0/G1 phase and leading to reduced proliferation rates .
- Induction of Apoptosis : Mechanistic studies suggest that this compound may activate caspase-dependent pathways, leading to programmed cell death. This involves mitochondrial pathways where changes in membrane potential and cytochrome C release are observed .
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound interacts with specific enzymes and receptors within cells, modulating their activity. This interaction is often facilitated by hydrophobic contacts due to its unique molecular structure.
- Signaling Pathway Modulation : It influences various signaling pathways that are crucial for cellular functions and survival. For instance, research indicates that it may affect pathways related to cell division and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Mechanistic Insights : Research has highlighted that structural modifications in thiazole derivatives can enhance their biological activity. For instance, variations in substituents on the thiazole ring have been linked to differences in potency against specific cancer targets .
Comparative Analysis
The following table summarizes key features and biological activities associated with this compound and related compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|---|
| This compound | Structure | Yes | Yes | Enzyme modulation |
| 2-Methylthiazole | Structure | Moderate | Limited | Unknown |
| 4-Methylthiazole | Structure | Variable | Moderate | Unknown |
Q & A
Basic: What are the common synthetic routes for Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine?
Methodological Answer:
The synthesis typically involves cyclization of thiazole precursors followed by functionalization. A representative route (Figure 1) starts with methyl hydrazinecarboxylate and ethyl acetoacetate, which undergo cyclization with thionyl chloride to form a thiadiazole intermediate. Subsequent reduction (e.g., NaBH4/I₂), chlorination (SOCl₂), and substitution with tert-butylamine yield the target compound. Key intermediates like [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine are critical for regioselective thiazole ring formation . Alternative routes may employ preformed thiazole building blocks, such as 4-(4-methyl-1,3-thiazol-5-yl)butan-2-amine derivatives, to streamline synthesis .
Advanced: How can regioselectivity be optimized during thiazole ring formation in synthetic protocols?
Methodological Answer:
Regioselectivity is controlled by reaction conditions and catalysts. For example:
- Cyclization agents : Thionyl chloride promotes selective thiadiazole formation over competing pathways.
- Temperature : Lower temperatures (e.g., 0–25°C) favor thiazole intermediates, minimizing side products.
- Substituent effects : Electron-withdrawing groups on precursors (e.g., methyl at C4 of thiazole) direct nucleophilic attacks to specific positions.
Crystallographic validation (e.g., using SHELXL or single-crystal X-ray diffraction ) ensures structural fidelity. Computational modeling (DFT) can predict regioselectivity trends by analyzing transition-state energies .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies protons and carbons in the thiazole ring (e.g., C5 methyl at δ ~2.4 ppm) and tert-butyl group (δ ~1.3 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 211.12 for C₁₀H₁₇N₂S).
- IR : Stretching frequencies for C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) bonds validate the thiazole core .
Advanced: How are crystallographic data analyzed to resolve structural ambiguities in thiazole derivatives?
Methodological Answer:
- Data collection : High-resolution X-ray diffraction (CuKα/MoKα) is performed at low temperatures (e.g., 150 K) to reduce thermal motion artifacts .
- Refinement : SHELXL refines parameters using least-squares minimization, with anisotropic displacement parameters for non-H atoms.
- Validation : PLATON checks for voids, hydrogen bonding (e.g., C–H⋯O interactions in piperidinone-thiazole systems ), and torsional angles. For example, deviations >0.8 Å from the mean plane indicate non-planarity in fused-ring systems .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., SOCl₂).
- Waste disposal : Segregate halogenated byproducts (e.g., from chlorination steps) and neutralize acidic residues before disposal .
Advanced: How do structural modifications influence the biological activity of thiazole-amine derivatives?
Methodological Answer:
- Antitumor activity : Substitution at the thiazole C2 position (e.g., N-aryl groups) enhances binding to kinase targets. For example, 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines show IC₅₀ < 1 µM against breast cancer cell lines .
- Herbicidal activity : Methyl or halogen substituents on the thiazole ring improve lipophilicity and membrane penetration, as seen in 2-cyanoacrylate derivatives .
- Contradictions : Divergent bioactivities (e.g., antitumor vs. herbicidal) arise from assay-specific endpoints (e.g., sea urchin embryo vs. human cancer cell models) .
Advanced: How are data contradictions resolved in studies reporting differing bioactivities?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays).
- Structural analogs : Test derivatives with incremental modifications (e.g., tert-butyl vs. isopropyl groups) to isolate substituent effects.
- Computational docking : Identify binding pose variations in homologous targets (e.g., tubulin vs. EGFR) using AutoDock Vina .
Basic: What computational tools predict the physicochemical properties of this compound?
Methodological Answer:
- Lipophilicity : SwissADME calculates logP (estimated ~2.1) and solubility (AlogPS).
- pKa : MarvinSketch predicts basicity (pKa ~8.5 for the amine group).
- Toxicity : ProTox-II assesses hepatotoxicity and mutagenicity risks .
Advanced: What strategies mitigate byproduct formation during tert-butyl group introduction?
Methodological Answer:
- Protecting groups : Use Boc-anhydride to selectively tert-butylate amines without side reactions.
- Catalysis : Pd/C or Ni catalysts enable efficient coupling of tert-butyl halides under mild conditions.
- Purification : Flash chromatography (hexane/EtOAc gradients) removes unreacted tert-butyl precursors .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
